1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a chlorophenyl group, a pyridinyl group, and a pyrazinyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with pyridine-4-carboxaldehyde to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O/c19-15-3-1-13(2-4-15)11-23-18(25)24-12-16-17(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFWWWJWUFFQEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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